molecular formula C9H11ClN2O5 B12690138 Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride CAS No. 77646-75-4

Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride

Cat. No.: B12690138
CAS No.: 77646-75-4
M. Wt: 262.65 g/mol
InChI Key: HKGJJTHVYYYAAC-KZYPOYLOSA-N
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Description

Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride is a chemical compound with a complex structure that includes a nitro group, a phenylalanine backbone, and a hydroxyl group

Preparation Methods

The preparation of threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride typically involves organic synthesis techniques. The synthetic routes and reaction conditions are often proprietary and conducted under controlled laboratory conditions . Industrial production methods may involve scaling up these laboratory techniques while ensuring safety and efficiency.

Chemical Reactions Analysis

Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride can be compared with other similar compounds, such as:

    Beta-hydroxy-4-nitro-phenylalanine: Lacks the threo configuration.

    4-nitro-3-phenylalanine: Lacks the hydroxyl group.

    Threo-beta-hydroxy-phenylalanine: Lacks the nitro group.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

CAS No.

77646-75-4

Molecular Formula

C9H11ClN2O5

Molecular Weight

262.65 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10N2O5.ClH/c10-7(9(13)14)8(12)5-1-3-6(4-2-5)11(15)16;/h1-4,7-8,12H,10H2,(H,13,14);1H/t7-,8+;/m0./s1

InChI Key

HKGJJTHVYYYAAC-KZYPOYLOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)N)O)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)[N+](=O)[O-].Cl

Origin of Product

United States

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